molecular formula C12H16ClN3O B3433259 (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 187543-73-3

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B3433259
CAS No.: 187543-73-3
M. Wt: 253.73 g/mol
InChI Key: ITBIZTOIIVSTEU-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.0981898 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves the reaction of 2-chloropyridine-3-carboxaldehyde with piperidine followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-chloropyridine-3-carboxaldehyde", "piperidine", "formaldehyde", "ammonium chloride" ], "Reaction": [ "Step 1: React 2-chloropyridine-3-carboxaldehyde with piperidine in the presence of a base such as potassium carbonate to form (2-chloropyridin-3-yl)piperidine-1-carbaldehyde.", "Step 2: Reductive amination of (2-chloropyridin-3-yl)piperidine-1-carbaldehyde with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to form (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone." ] }

CAS No.

187543-73-3

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone

InChI

InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2

InChI Key

ITBIZTOIIVSTEU-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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